molecular formula C13H19ClO B1581712 Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl- CAS No. 23500-79-0

Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl-

Cat. No. B1581712
CAS RN: 23500-79-0
M. Wt: 226.74 g/mol
InChI Key: WODZSHMAILHEGD-UHFFFAOYSA-N
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Patent
US04075161

Procedure details

To 41 grams of potassium cyanide dispersed in 300 ml of N,N-dimethylformamide, was slowly added a solution of 97.2 grams of the compound of Example 1, the reaction temperature rising from 25° to 35° C. The reaction meixture was then heated at 70° to 75° for 71/2 hours. Since a sample analyzed after 7 hours reaction time indicated that some unreacted starting 6-tert.-butyl-3-chloromethyl-2,4-dimethylphenol remained unreacted, an additional 13.7 grams of potassium cyanide was added and the reaction mixture heated for an additional 2 hours at 60° to 65° C. The reaction mixture was poured on crushed ice, and water added to make the total volume 1.8 liters. The mixture was stirred until the ice melted, the aqueous solid dispersion was filtered by suction, and the filtercake washed well with water. The filtercake was taken up in a toluene-benzene mixture, the resulting solution being successively washed with water, 6N aqueous hydrochloric acid and dried over anhydrous sodium sulfate. After removal of the drying agent by filtration and treating the clear filtrate with activated charcoal, the solvent was evaporated at reduced pressures. The resulting residue was allowed to crystallize from toluene yielding white crystals melting at 134° to 139°.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound
Quantity
97.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[C:4]([C:8]1[C:13]([OH:14])=[C:12]([CH3:15])[C:11]([CH2:16]Cl)=[C:10]([CH3:18])[CH:9]=1)([CH3:7])([CH3:6])[CH3:5].O>CN(C)C=O>[C:4]([C:8]1[CH:9]=[C:10]([CH3:18])[C:11]([CH2:16][C:1]#[N:2])=[C:12]([CH3:15])[C:13]=1[OH:14])([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
compound
Quantity
97.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1O)C)CCl)C
Step Four
Name
Quantity
13.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising from 25° to 35° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction meixture was then heated at 70° to 75° for 71/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction time
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated for an additional 2 hours at 60° to 65° C
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the aqueous solid dispersion was filtered by suction
WASH
Type
WASH
Details
the filtercake washed well with water
WASH
Type
WASH
Details
the resulting solution being successively washed with water, 6N aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
ADDITION
Type
ADDITION
Details
treating the clear filtrate with activated charcoal
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressures
CUSTOM
Type
CUSTOM
Details
to crystallize from toluene yielding white crystals melting at 134° to 139°

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=C(C(=C1)C)CC#N)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.